molecular formula C13H23ClN4O3S B001178 Ranitidine hydrochloride CAS No. 66357-59-3

Ranitidine hydrochloride

Cat. No.: B001178
CAS No.: 66357-59-3
M. Wt: 350.87 g/mol
InChI Key: GGWBHVILAJZWKJ-KJEVSKRMSA-N
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Description

Ranitidine hydrochloride is a histamine H2-receptor antagonist that is widely used to reduce stomach acid production. It is commonly used in the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. This compound works by blocking histamine, which decreases the amount of acid released by the stomach cells .

Mechanism of Action

Target of Action

Ranitidine hydrochloride primarily targets the histamine H2-receptors . These receptors are found in the gastric parietal cells, which are responsible for secreting gastric acid . By acting on these receptors, this compound can control the production of stomach acid .

Mode of Action

This compound is a competitive, reversible inhibitor of the action of histamine at the histamine H2-receptors . After a meal, the hormone gastrin stimulates the release of histamine, which then binds to histamine H2 receptors, leading to the secretion of gastric acid . This compound blocks the action of histamine, thereby reducing the secretion of gastric acid .

Biochemical Pathways

The biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the action of histamine at the H2 receptors, this compound decreases gastric acid secretion . This results in a reduction in gastric volume and hydrogen ion concentration .

Pharmacokinetics

This compound is absorbed very rapidly after intramuscular injection . The bioavailability of this compound is approximately 50%-60% due to hepatic metabolism . Renal clearance is about 410 mL/min . Clearance is decreased in the elderly and those with impaired renal or hepatic function . It is recommended to decrease the dose of ranitidine by one-half in patients with renal impairment .

Result of Action

The primary result of this compound’s action is the reduction of stomach acid production . This helps to prevent and treat gastric-acid associated conditions, including ulcers . It has been used to treat conditions in which the stomach produces too much acid, such as Zollinger-Ellison syndrome .

Action Environment

The action of this compound can be influenced by various environmental factors. Additionally, the drug’s efficacy can be affected by the patient’s renal and hepatic function, as these can influence the drug’s clearance .

Safety and Hazards

Ranitidine Hydrochloride should be handled with care to avoid dust formation . It should not be inhaled or come into contact with skin and eyes . Personal protective equipment should be used when handling this substance . It has been withdrawn from the US market due to safety concerns .

Biochemical Analysis

Biochemical Properties

Ranitidine hydrochloride plays a significant role in biochemical reactions. It works by blocking histamine, thus decreasing the amount of acid released by cells of the stomach . This ability to decrease gastric acid secretion makes it effective in preventing and treating gastric-acid associated conditions, including ulcers .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by reducing the amount of acid your stomach produces . This reduction in stomach acid can prevent and treat ulcers in the stomach and intestines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a competitive, reversible inhibitor of the action of histamine at the histamine H2 receptors found in gastric parietal cells . This results in decreased gastric acid secretion and gastric volume, and reduced hydrogen ion concentration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, acute ingestions of up to 18 grams orally were followed by temporary adverse effects similar to the normal adverse effects of this drug, including tachycardia, bradycardia, dizziness, diarrhea, nausea, and vomiting .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in dogs and cats, rare side effects such as mild diarrhea, nausea, vomiting, and mental confusion have been reported . In case of overdose or an adverse reaction to the medication, immediate veterinary attention is recommended .

Metabolic Pathways

This compound is involved in metabolic pathways that decrease gastric acid secretion . The N-oxide is the principal metabolite in the urine, accounting for less than 4% of the dose. Other metabolites include the S-oxide (1%) and desmethyl ranitidine (1%) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The principal route of excretion is the urine, with approximately 30% of the orally administered dose collected in the urine as unchanged drug in 24 hours .

Subcellular Localization

The subcellular localization of this compound is primarily within the gastric parietal cells where it exerts its effects . It works by inhibiting the stimulation of these cells, leading to a reduction in gastric acid secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ranitidine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of dimethylaminomethylfurfurylthioethylamine with nitromethane, followed by reduction and subsequent reaction with formaldehyde and dimethylamine . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple steps, including the synthesis of intermediates, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ranitidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of ranitidine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ranitidine hydrochloride is unique in its balance of efficacy, duration of action, and safety profile. It has fewer drug interactions compared to cimetidine and a more favorable side effect profile compared to famotidine .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ranitidine hydrochloride involves the reaction of Ranitidine base with hydrochloric acid to form the salt form of the compound. Ranitidine base can be obtained from the reaction of 2-cyano-4-methylthio-5-nitroimidazole with 2-aminomethylpyridine in the presence of a reducing agent such as sodium borohydride.", "Starting Materials": [ "2-cyano-4-methylthio-5-nitroimidazole", "2-aminomethylpyridine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 2-cyano-4-methylthio-5-nitroimidazole with 2-aminomethylpyridine and sodium borohydride in a solvent such as ethanol to obtain Ranitidine base.", "Step 2: Dissolve Ranitidine base in hydrochloric acid and stir the mixture at room temperature for several hours.", "Step 3: Filter the resulting precipitate and wash it with water to obtain Ranitidine hydrochloride." ] }

CAS No.

66357-59-3

Molecular Formula

C13H23ClN4O3S

Molecular Weight

350.87 g/mol

IUPAC Name

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydron;chloride

InChI

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;

InChI Key

GGWBHVILAJZWKJ-KJEVSKRMSA-N

Isomeric SMILES

[H+].CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.[Cl-]

SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl

Canonical SMILES

[H+].CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.[Cl-]

Appearance

Solid powder

Color/Form

SOLID

melting_point

69-70 °C
MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/

71130-06-8
66357-59-3

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

> 98%

Related CAS

66357-35-5 (Parent)

solubility

soluble in water
Water soluble

Synonyms

AH 19065
AH-19065
AH19065
Biotidin
Hydrochloride, Ranitidine
N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine
Ranisen
Ranitidin
Ranitidine
Ranitidine Hydrochloride
Sostril
Zantac
Zantic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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